molecular formula C15H20N2O4S3 B043566 Dansylamidoethyl methanethiosulfonate CAS No. 355115-41-2

Dansylamidoethyl methanethiosulfonate

Cat. No. B043566
M. Wt: 388.5 g/mol
InChI Key: ZKELPZYUWUFQLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Methyl methanethiosulfonate, a related compound, is formed from dimethyl sulfoxide with hydrogen chloride, suggesting a potential pathway for synthesizing related methanethiosulfonate compounds (Tsuchiya, Iriyama, & Umezawa, 1964).

Molecular Structure Analysis

  • The molecular structure of methyl methanethiosulfonate indicates a preference for a gauche conformation in the CSSC skeleton, which may provide insights into the structural tendencies of similar methanethiosulfonate compounds (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

  • Methyl methanethiosulfonate shows antibacterial and antifungal activities, suggesting that similar methanethiosulfonate derivatives could possess these properties as well (Tsuchiya, Iriyama, & Umezawa, 1964).

Physical Properties Analysis

  • The physical properties of methanethiosulfonate compounds can be inferred from studies on methanethiolate adsorption on surfaces, indicating their potential surface activity and interaction characteristics (Maksymovych, Sorescu, & Yates, 2006).

Chemical Properties Analysis

  • The reactivity of methanethiosulfonate compounds is highlighted by their ability to form disulfide bonds with albumin and thiolated particles, indicating their potential as linkers or probes in bioconjugation and imaging applications (Thonon, Jacques, & Desreux, 2007).

Scientific Research Applications

  • Protein Research

    • Dansylamidoethyl methanethiosulfonate is used to dansylate proteins via coupling to sulfhydryls present in cysteine side chains . This process, known as dansylation, facilitates the detection and study of protein cysteine groups both in vivo and in vitro .
    • The method involves the reaction of MTS-Dansyl with the sulfhydryl groups in the protein, leading to the formation of a covalent bond. The resulting dansylated protein can then be detected and studied using various techniques, such as fluorescence spectroscopy .
    • The outcomes of this application include enhanced detection and understanding of protein structure and function, particularly in relation to the role of cysteine residues .
  • Treatment of Metal Poisoning

    • Dansylamidoethyl methanethiosulfonate has been shown to modulate the conformation and protonation state of ligands and can be used for the treatment of metal poisoning .
    • The method of application and the specific outcomes of this application are not detailed in the available sources .
  • Fluorescence Resonance Energy Transfer (FRET)

    • MTS-Dansyl also interacts with fluorescent molecules and can be used in fluorescence resonance energy transfer (FRET) .
    • The method of application and the specific outcomes of this application are not detailed in the available sources .
  • Peptide Mass Fingerprinting

    • MTS-Dansyl is used in the process of dansylation of tryptic peptides to increase sequence coverage in protein identification by matrix-assisted laser desorption/ionization time-of-flight mass spectrometric peptide mass fingerprinting .
    • The method involves the reaction of MTS-Dansyl with the sulfhydryl groups in the peptides, leading to the formation of a covalent bond. The resulting dansylated peptides can then be detected and studied using various techniques, such as mass spectrometry .
    • The outcomes of this application include enhanced detection and understanding of peptide structure and function, particularly in relation to the role of cysteine residues .
  • Labeling of Tyrosine Residues

    • MTS-Dansyl is used for the specific labeling of tyrosine residues of Streptomyces subtilisin inhibitor (SSI) by dansyl chloride .
    • The method involves the reaction of MTS-Dansyl with the tyrosine residues in the inhibitor, leading to the formation of a covalent bond. The resulting dansylated inhibitor can then be detected and studied using various techniques .
    • The outcomes of this application include enhanced detection and understanding of the structure and function of the inhibitor, particularly in relation to the role of tyrosine residues .
  • Modulation of Ligand Conformation

    • MTS-Dansyl has been shown to modulate the conformation and protonation state of ligands .
    • The method of application and the specific outcomes of this application are not detailed in the available sources .
  • Neurology Research

    • MTS-Dansyl is used in neurology research . It is used in research areas such as neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation .
    • The method of application and the specific outcomes of this application are not detailed in the available sources .

Safety And Hazards

Dansylamidoethyl methanethiosulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fumes and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELPZYUWUFQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391288
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylamidoethyl methanethiosulfonate

CAS RN

355115-41-2
Record name S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355115-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Yilmaz, M Walko, HI Ingolfsson, A Kendirli - at the Molecular Level, 2014 - research.rug.nl
… Materials and Methods Synthesis of Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) Chemicals were commercially available and used without further purification. NMR …
Number of citations: 3 research.rug.nl
CN Birts, CH Barton, DC Wilton - Journal of Biological Chemistry, 2008 - ASBMB
… of a 10 m excess of Texas Red-2-sulfonamidoethyl-methanethiosulfonate, 2-[(5-fluorosceinyl)aminocarbonyl]ethyl-methanethiosulfonate, or dansylamidoethyl-methanethiosulfonate …
Number of citations: 39 www.jbc.org
S Castelli, L Stella, P Petrarca, A Battistoni… - Biochemical and …, 2013 - Elsevier
… This mutant was specifically labeled with dansylamidoethyl methanethiosulfonate (StZnuA A 130C-DMTS) (Fig. 1B), that has been used as a probe in the fluorescence experiments. …
Number of citations: 16 www.sciencedirect.com
OK Gasymov, AR Abduragimov, BJ Glasgow - Biophysical chemistry, 2010 - Elsevier
… Dansylamidoethyl methanethiosulfonate (MTS-dansyl) was purchased from TRC Inc (North York, Ontario, Canada). N-acetyl-l-tryptophanamide (NATA) and other chemicals used to …
Number of citations: 10 www.sciencedirect.com
OK Gasymov, AR Abduragimov, TN Yusifov… - Biochemistry, 2004 - ACS Publications
Tear lipocalin (TL), a major component of human tears, shows pH-dependent endogenous ligand binding. The structural and conformational changes associated with ligand release in …
Number of citations: 33 pubs.acs.org
M UP996180 - ttuhsc.edu
Some methanethiosulfonates are hygroscopic and all hydrolyze in water, over a period of time, particularly in the presence of nucleophiles. They should be stored in a desiccator at-20 …
Number of citations: 0 www.ttuhsc.edu
DS Dime - Toronto Research Chemicals Reference Sheet, 1997
Number of citations: 6

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